molecular formula C12H18O B7846384 1-(4-Isopropylphenyl)propan-1-ol CAS No. 54518-11-5

1-(4-Isopropylphenyl)propan-1-ol

Cat. No. B7846384
CAS RN: 54518-11-5
M. Wt: 178.27 g/mol
InChI Key: NUNYALSGVAYXDW-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Isopropylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

1-(4-Isopropylphenyl)propan-1-ol has been studied in the context of beta-adrenoceptor blocking agents. Research by Rzeszotarski et al. (1979) synthesized a series of compounds, including 1-(4-Isopropylphenyl)propan-1-ol, to explore their affinity for beta 1- and beta-2-adrenoceptors. Their findings indicated substantial cardioselectivity in compounds similar to 1-(4-Isopropylphenyl)propan-1-ol, especially in comparison to those with different substituent groups (Rzeszotarski et al., 1979).

Allosteric Modulation of GABAB Receptors

Kerr et al. (2007) investigated the use of isopropylphenyl compounds, including 1-(4-Isopropylphenyl)propan-1-ol, as allosteric modulators of GABAB receptors. Their synthesis and biological activity studies revealed that these compounds, although generally weaker than other analogues, showed potential in modulating GABAB receptors (Kerr et al., 2007).

Antimicrobial and Antiradical Activity

The antimicrobial and antiradical activities of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to 1-(4-Isopropylphenyl)propan-1-ol, were studied by Čižmáriková et al. (2020). These compounds were tested against various human pathogens, demonstrating their relevance in developing new antimicrobial agents (Čižmáriková et al., 2020).

Synthesis and In Vitro Antifungal Evaluation

Lima-Neto et al. (2012) synthesized a range of compounds, including 1-(4-Isopropylphenyl)propan-1-ol derivatives, for antifungal evaluations against Candida strains. Their research contributes to the understanding of the antifungal properties of these compounds (Lima-Neto et al., 2012).

Catalytic Transfer Hydrogenolysis

Singh et al. (2019) explored the conversion of glycerol to 2-isopropoxy-propan-1-ol, a process involving 1-(4-Isopropylphenyl)propan-1-ol, over various zeolites. This research is significant for sustainable chemistry and industrial applications (Singh et al., 2019).

properties

IUPAC Name

1-(4-propan-2-ylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNYALSGVAYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969723
Record name 1-[4-(Propan-2-yl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylphenyl)propan-1-ol

CAS RN

54518-11-5
Record name Isopropylphenylpropan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054518115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Propan-2-yl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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